6-(Methylsulfanyl)-2-nitroaniline
Description
Properties
CAS No. |
494226-39-0 |
|---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
2-methylsulfanyl-6-nitroaniline |
InChI |
InChI=1S/C7H8N2O2S/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,8H2,1H3 |
InChI Key |
XKUGJYFYTQFEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Functional Group Introduction
- Starting from substituted anilines or nitroanilines: The methylsulfanyl group can be introduced by nucleophilic substitution or thiolation reactions on halogenated nitroanilines.
- Nitration of methylsulfanyl-substituted anilines: Controlled nitration can place the nitro group at the 2-position relative to the amino group.
- Diazotization and substitution reactions: Amino groups can be converted to diazonium salts and replaced by other substituents if needed.
Typical Reaction Conditions
- Solvents: Water, organic solvents like dichloromethane, or mixed solvents depending on the step.
- Temperature: Low temperatures (0–5 °C) for diazotization; moderate heating (80–95 °C) for reduction or substitution steps.
- Reagents: Sodium nitrite for diazotization, sulfuric acid as acid catalyst, hypophosphorous acid or iron powder for reductions.
Detailed Preparation Method from Literature and Patents
While direct preparation methods for 6-(Methylsulfanyl)-2-nitroaniline are scarce, closely related compounds such as 2-chloro-6-methylaniline and 4-(Methylsulfanyl)-2-nitroaniline provide insight into effective synthetic strategies.
Preparation via Diazonium Salt Intermediate and Reduction (Adapted from CN112358404A)
This method, although reported for 2-chloro-6-methylaniline, can be adapted for methylsulfanyl substitution:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Starting from 3-chloro-5-methyl-4-nitroaniline, diazotization is performed using sodium nitrite and sulfuric acid in water | 0–5 °C, molar ratio substrate:sulfuric acid:sodium nitrite = 1:(3–4):(1.0–1.1) | Formation of diazonium intermediate |
| 2 | Reduction of diazonium intermediate with hypophosphorous acid | 0–5 °C, molar ratio substrate:hypophosphorous acid = 1:(6–7) | Converts diazonium to intermediate |
| 3 | Further reduction with iron powder | 85–95 °C, molar ratio substrate:iron powder = 1:(2.5–4.0), preferably 1:3.5 | Final reduction to target amine |
This one-pot reaction sequence yields the target compound with approximately 82.5% yield after purification by column chromatography. The use of water as solvent aligns with green chemistry principles, and the mild conditions favor scalability and safety.
Thiolation and Nitration Approach
Comparative Data Table of Preparation Parameters
| Parameter | Diazonium-Reduction Method | Thiolation of Halogenated Nitroaniline | Notes |
|---|---|---|---|
| Starting Material | 3-chloro-5-methyl-4-nitroaniline | 2-nitro-6-chloroaniline or similar | Availability affects choice |
| Solvent | Water | Organic solvents (e.g., DMF, DMSO) | Water preferred for green chemistry |
| Temperature | 0–5 °C (diazotization), 85–95 °C (reduction) | 50–100 °C (thiolation) | Controlled to avoid side reactions |
| Reagents | Sodium nitrite, sulfuric acid, hypophosphorous acid, iron powder | Sodium methylthiolate or methyl mercaptan + base | Safety considerations for reagents |
| Yield | ~82.5% (after purification) | Variable, typically moderate to good | Purification critical |
| Purification | Column chromatography | Crystallization or chromatography | Depends on impurities |
Research Findings and Notes
- The diazotization-reduction method offers a one-pot, efficient synthesis with mild conditions and good yield, suitable for scale-up.
- Thiolation reactions require careful control of nucleophile and temperature to ensure regioselectivity and avoid over-substitution.
- The methylsulfanyl group enhances the compound’s chemical reactivity and potential biological activity, making purity and structural confirmation essential.
- Nuclear magnetic resonance (NMR) and mass spectrometry are standard for product characterization.
- Safety data indicate the compound is an irritant, requiring appropriate handling precautions.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or acylation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Halogenating agents like chlorine or bromine, acylating agents like acetic anhydride.
Major Products Formed
Reduction: 6-(Methylsulfanyl)-2-phenylenediamine.
Oxidation: 6-(Methylsulfinyl)-2-nitroaniline or 6-(Methylsulfonyl)-2-nitroaniline.
Substitution: Various halogenated or acylated derivatives of 6-(Methylsulfanyl)-2-nitroaniline.
Scientific Research Applications
Pharmaceutical Applications
6-(Methylsulfanyl)-2-nitroaniline is being investigated for its potential in developing pharmaceutical compounds. Nitro compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. For instance, a study highlighted the synthesis of various nitro derivatives that demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida species, which are critical pathogens in nosocomial infections . The structural modifications involving 6-(Methylsulfanyl)-2-nitroaniline could lead to the development of new analgesics or anti-inflammatory agents.
Case Study: Antimicrobial Activity
- Study Focus : Testing nitro derivatives for antimicrobial efficacy.
- Findings : Certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 15.6 μg/mL against S. aureus, indicating strong potential for therapeutic applications .
Dyes and Pigments
The compound serves as an intermediate in the synthesis of azo dyes, which are widely used in the textile and printing industries due to their vibrant colors and stability. The chemical structure of 6-(Methylsulfanyl)-2-nitroaniline allows for effective coupling reactions that are essential in dye production.
Applications in Dye Synthesis
- Intermediate Role : Facilitates the creation of various azo dyes.
- Industry Impact : Enhances color stability and vibrancy, crucial for textile applications.
Analytical Chemistry
In analytical chemistry, 6-(Methylsulfanyl)-2-nitroaniline is utilized as a reagent for detecting and quantifying other substances. Its ability to form complexes with metal ions makes it valuable in various analytical methods, including spectrophotometry.
Reagent Properties
- Detection : Useful in quality control laboratories.
- Quantification : Aids in determining concentrations of various analytes.
Polymer Chemistry
The compound is also involved in polymer chemistry, where it contributes to the production of specialty polymers. These polymers benefit from enhanced properties such as thermal stability and chemical resistance.
Polymer Applications
- Specialty Polymers : Enhances durability and performance.
- Manufacturing Benefits : Critical for applications requiring high-performance materials.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-2-nitroaniline depends on its specific application. For instance, in biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Data Table: Comparative Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
